molecular formula C6H7BrN2O2 B14337199 1-Methyl-3-nitropyridin-1-ium bromide CAS No. 105752-56-5

1-Methyl-3-nitropyridin-1-ium bromide

Cat. No.: B14337199
CAS No.: 105752-56-5
M. Wt: 219.04 g/mol
InChI Key: GEZUWSANQBFBEY-UHFFFAOYSA-M
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Description

1-Methyl-3-nitropyridin-1-ium bromide is a pyridinium salt derivative of significant interest in synthetic and medicinal chemistry research. This compound serves as a versatile building block, particularly in the synthesis of complex nitrogen-containing heterocycles, such as indolizines, which are core structures in many alkaloids and are investigated for their diverse biological activities . The presence of both a nitro group and a quaternary nitrogen center makes it a valuable intermediate for further functionalization and cyclization reactions . In a research context, structurally similar halogen-containing pyridinium compounds, often termed "FragLites," are employed in fragment-based drug discovery (FBDD) to map interaction sites on proteins like bromodomains using X-ray crystallography . The heavy atom in these compounds facilitates unambiguous characterization of ligand-bound protein structures through anomalous dispersion, helping to identify key binding interactions and assess the "ligandability" of protein targets . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

105752-56-5

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

1-methyl-3-nitropyridin-1-ium;bromide

InChI

InChI=1S/C6H7N2O2.BrH/c1-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

GEZUWSANQBFBEY-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1)[N+](=O)[O-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes for 1-Methyl-3-Nitropyridin-1-Ium Bromide

Direct Quaternization of 3-Nitropyridine with Methyl Bromide

The most straightforward route involves the reaction of 3-nitropyridine with methyl bromide under reflux conditions. This method, analogous to benzimidazolium salt syntheses, proceeds via nucleophilic substitution where the pyridine nitrogen attacks the methyl electrophile.

Procedure :

  • Reactants : 3-Nitropyridine (1 equiv), methyl bromide (1.2 equiv).
  • Solvent : Toluene or acetonitrile (25 mL per gram of substrate).
  • Conditions : Reflux at 110°C for 18–24 hours under inert atmosphere.
  • Workup : Cool the mixture, filter the precipitated product, and wash with ethyl acetate.
  • Purification : Recrystallize from ethanol to obtain needle-like crystals.

Yield : 85–91% (dependent on solvent polarity and reaction time).

Mechanistic Insight :
The electron-withdrawing nitro group at the 3-position deactivates the pyridine ring, slowing quaternization. Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states.

Alternative Approaches and Methodological Variations

Nitration of Pre-Quaternized Pyridine

An alternative strategy involves nitrating 1-methylpyridin-1-ium bromide. However, this method faces challenges due to the directing effects of the positively charged nitrogen, which often results in mixed regioisomers.

Procedure :

  • Quaternization : React pyridine with methyl bromide in dichloromethane (25°C, 12 hours).
  • Nitration : Treat the resulting 1-methylpyridin-1-ium bromide with fuming HNO₃/H₂SO₄ at 0°C.
  • Isolation : Neutralize with ice, extract with ethyl acetate, and concentrate.

Yield : <30%, with predominant formation of 3-nitro-1-methylpyridin-1-ium bromide.

Diazotization and Bromide Exchange

Though less common, diazotization of 3-amino-1-methylpyridin-1-ium iodide followed by bromide exchange offers a pathway to the target compound.

Procedure :

  • Diazotization : Treat 3-amino-1-methylpyridin-1-ium iodide with NaNO₂/HBr at -5°C.
  • Bromide Exchange : React the diazonium salt with CuBr in HBr(aq).

Yield : 60–70%, with challenges in controlling exothermic reactions.

Optimization of Reaction Conditions

Effect of Solvent and Temperature

Solvent polarity significantly impacts reaction kinetics. Non-polar solvents like toluene prolong reaction times but improve crystallinity, while polar solvents (acetonitrile) accelerate quaternization but may reduce yields due to side reactions.

Table 1: Solvent Optimization for Quaternization

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 110 24 91
Acetonitrile 82 18 88
DMF 100 12 75

Data adapted from benzimidazolium syntheses.

Influence of Methylating Agents

Methyl bromide remains the reagent of choice due to its cost-effectiveness and gaseous byproduct (HBr), which simplifies purification. Alternatives like methyl triflate offer higher reactivity but necessitate stringent moisture control.

Table 2: Methylating Agent Comparison

Reagent Solvent Yield (%) Purity (%)
Methyl bromide Toluene 91 99
Methyl triflate Acetonitrile 95 98
Dimethyl sulfate DCM 80 95

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (400 MHz, D₂O) :

  • δ 9.12 (d, 1H, H-2), 8.95 (d, 1H, H-4), 8.67 (dd, 1H, H-5), 4.32 (s, 3H, N-CH₃).

IR (KBr) :

  • 1565 cm⁻¹ (C═N⁺), 1520 cm⁻¹ (NO₂ symmetric stretch), 1350 cm⁻¹ (NO₂ asymmetric stretch).

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals triclinic systems with P1 space groups. The nitro group adopts a planar configuration, minimizing steric clashes with the methyl group.

Table 3: Crystallographic Parameters

Parameter Value
Crystal system Triclinic
Space group P1
a, b, c (Å) 9.3334, 9.9117, 11.4769
α, β, γ (°) 68.864, 80.344, 70.019

Applications and Derivatives

This compound serves as a precursor for ionic liquids with high thermal stability (>300°C). Derivatives, such as those with elongated alkyl chains, exhibit enhanced solubility in organic electrolytes, making them suitable for battery applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitropyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-methyl-3-nitropyridin-1-ium bromide involves its ability to participate in redox reactions. It can effectively oxidize NADH to NAD+, disrupting cellular metabolic processes. This redox activity is attributed to the formation of reactive intermediates, such as the 1-methyl-3-nitropyridinyl radical, which can interact with various biomolecules .

Comparison with Similar Compounds

Pyridinium Bromides

Pyridinium bromides are a class of ionic liquids and intermediates with diverse applications. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Solubility Applications Key Properties/Findings
1-Methyl-3-nitropyridin-1-ium bromide C₆H₇BrN₂O₂ 219.04 (hypothetical) Polar solvents Organic synthesis, pharmaceuticals (hypothesized) Nitro group enhances electrophilicity; potential bioactivity
1-Butyl-3-methylpyridinium bromide C₁₀H₁₆BrN 230.15 Water-soluble Ionic liquids, chemical synthesis High purity (99%); used as solvents or catalysts
1-Butylpyridinium bromide C₉H₁₄BrN 208.12 Water, polar solvents Ionic liquids, electrolytes Lower molecular weight; thermal stability

Key Differences :

  • Substituents : The nitro group in the target compound contrasts with alkyl chains (e.g., butyl or methyl) in analogs, significantly altering reactivity. Nitro groups are electron-withdrawing, increasing electrophilicity for nucleophilic attacks, while alkyl chains enhance hydrophobicity .

Pyrrolidinium and Imidazolium Bromides

Other quaternary ammonium salts provide additional insights:

Compound Name Molecular Formula Molecular Weight Solubility Applications Key Properties/Findings
1-Ethyl-1-methylpyrrolidinium bromide C₇H₁₆BrN 194.12 Water-soluble Ionic liquids, electrolytes 98% purity; stable in electrochemical systems
1-Butyl-3-methylimidazolium bromide C₈H₁₅BrN₂ 219.13 Polar aprotic solvents Catalysis, material science High thermal stability; tunable hydrophobicity

Key Differences :

  • Ring Structure: Pyridinium (aromatic) vs. pyrrolidinium (saturated) or imidazolium (heteroaromatic) rings influence electronic properties and stability.
  • Applications : Pyrrolidinium and imidazolium salts dominate in ionic liquid applications, while pyridinium derivatives are less common but valued for their aromaticity .

Sepantronium Bromide (YM-155)

Sepantronium bromide (C₂₀H₁₉BrN₄O₃, MW 443.29) is a survivin inhibitor with potent anticancer activity. Key findings include:

  • In vitro : IC₅₀ = 0.54 nM in PC-3 prostate cancer cells; suppresses survivin expression without affecting other apoptosis regulators .
  • In vivo: 80% tumor growth inhibition in PC-3 xenografts; synergizes with γ-irradiation in NSCLC models .

Comparison : Unlike Sepantronium, this compound lacks documented biological activity. However, the nitro group may confer reactivity for prodrug design or targeted therapies, warranting further investigation.

Neuromuscular Blocking Agents

Rocuronium and vecuronium bromides are used for intubation due to their rapid onset and hemodynamic stability :

  • Rocuronium bromide : 0.6 mg/kg dose achieves intubation conditions comparable to succinylcholine within 60 seconds .
  • Vecuronium bromide : Slower onset but fewer cardiovascular side effects.

Comparison: These agents highlight the importance of quaternary ammonium structures in medicinal chemistry.

Toxicity and Handling

While methyl bromide (CH₃Br) is highly toxic (causing neurotoxicity and pulmonary damage) , other bromide salts exhibit varied safety profiles:

  • Sepantronium bromide: Limited toxicity in therapeutic doses but restricted to research use .

Implications for this compound : The nitro group may increase reactivity and toxicity compared to alkyl-substituted analogs. Proper handling (e.g., gloves, ventilation) is advised, akin to nitrated compounds .

Q & A

What synthetic methodologies are employed to prepare 1-Methyl-3-nitropyridin-1-ium bromide, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves quaternization of 3-nitropyridine using methyl bromide (or a methylating agent like methyl triflate) in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux. Key steps include:

  • Nitropyridine Preparation: Introduce the nitro group at the pyridine’s 3-position via nitration under controlled conditions (e.g., mixed acid at 0–5°C).
  • Methylation: React 3-nitropyridine with methyl bromide in a sealed tube or under nitrogen to form the pyridinium salt.
  • Purification: Recrystallize from ethanol/ether mixtures to remove unreacted precursors.

Optimization Strategies:

  • Vary stoichiometric ratios (1.2–2.0 equivalents of methyl bromide).
  • Adjust reaction time (12–48 hours) and temperature (60–80°C).
  • Monitor progress via TLC or NMR to minimize decomposition of the nitro group.

Reference: Similar quaternization protocols for phenanthrolinium bromides .

How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify pyridinium ring protons (downfield shifts due to nitro and methyl groups). For example, the N-methyl group typically appears at δ 4.0–4.5 ppm .
    • FTIR: Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹).
    • Mass Spectrometry (ESI-MS): Detect the molecular ion ([M]⁺) and bromide counterion.
  • Elemental Analysis: Validate C, H, N, and Br content (±0.3% deviation).
  • X-ray Crystallography: Resolve crystal structure using SHELX software for bond-length/angle analysis .

Purity Assessment:

  • Use HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%).

In studies reporting conflicting solubility data, what experimental approaches can resolve discrepancies for this compound?

Methodological Answer:

  • Standardized Protocols:
    • Saturation Shake-Flask Method: Dissolve excess compound in solvents (e.g., water, DMSO) at 25°C, filter, and quantify via UV-Vis calibration.
    • Control Variables: Temperature (±0.1°C), ionic strength, and pH.
  • Cross-Validation:
    • Compare results from HPLC, gravimetry, and ion-selective electrode (for bromide release).
    • Replicate synthesis to rule out polymorphic variations.
  • Computational Solubility Prediction: Use COSMO-RS or Hansen solubility parameters if experimental data remain inconsistent.

Reference: Analytical methodologies for bromide quantification in complex matrices .

What advanced techniques are suitable for probing the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies:
    • In-situ NMR: Track reaction progress (e.g., substitution at the methyl group) under varying temperatures.
    • Stopped-Flow UV-Vis: Monitor fast intermediates (e.g., charge-transfer complexes).
  • Computational Modeling:
    • DFT Calculations: Optimize transition states for SN2 pathways (software: Gaussian, ORCA).
    • Electrostatic Potential Maps: Visualize charge distribution to predict reactive sites.
  • Isotopic Labeling: Use ¹⁵N-labeled nitro groups to study electronic effects via kinetic isotope effects (KIE).

How can the electrochemical properties of this compound be evaluated for ionic liquid applications?

Methodological Answer:

  • Conductivity: Measure ionic conductivity via impedance spectroscopy (frequency range: 1 Hz–1 MHz).
  • Thermal Stability: Perform TGA (10°C/min under N₂) to determine decomposition temperature (>200°C expected for ionic liquids).
  • Electrochemical Window: Use cyclic voltammetry (Pt electrode, 0.1 M TBAPF₆ in acetonitrile) to assess redox stability (±2.0 V vs. Ag/AgCl).
  • Viscosity: Employ a viscometer to correlate ionic mobility with temperature (Arrhenius plot).

Reference: Ionic liquid characterization methods for imidazolium bromides .

What strategies mitigate nitro group reduction during synthetic modifications of this compound?

Methodological Answer:

  • Protective Atmospheres: Conduct reactions under nitrogen/argon to avoid unintended redox reactions.
  • Mild Reducing Agents: Use catalytic hydrogenation (Pd/C, H₂ at 1 atm) instead of strong reductants (e.g., LiAlH₄).
  • Low-Temperature Conditions: Maintain reactions below 0°C during nitro group transformations.
  • In-situ Monitoring: Use Raman spectroscopy to detect intermediates (e.g., nitroso or amine groups).

How can researchers validate the environmental toxicity profile of this compound?

Methodological Answer:

  • Ecotoxicology Assays:
    • Algal Growth Inhibition: Expose Chlorella vulgaris to 10–100 ppm solutions for 72 hours.
    • Daphnia Mortality: Acute toxicity testing (48-hour LC₅₀).
  • Biodegradation Studies: Use OECD 301B (CO₂ evolution test) to assess mineralization rates.
  • Bioaccumulation Potential: Calculate logP values (experimental: shake-flask method; computational: ClogP).

Reference: Methyl bromide toxicity assessment frameworks .

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